4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol

Pharmaceutical Analysis Reference Standards Structural Characterization

QC labs validating norepinephrine API purity require a definitive standard for the 2-desamino-2-chloro impurity. Generic catecholamine standards fail due to the unique Cl-for-NH₂ substitution, which alters retention time and mass spectrometric behavior. - Unique HPLC retention time ensures method specificity per ICH Q2(R1). - Diagnostic ³⁵Cl/³⁷Cl isotope pattern (m/z 189/191, 3:1 ratio) for unambiguous MRM identification in LC-MS/MS. - (R)-enantiomer available for chiral purity determination by chiral HPLC.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS No. 5530-29-0
Cat. No. B3144518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol
CAS5530-29-0
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CCl)O)O)O
InChIInChI=1S/C8H9ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4H2
InChIKeyBIIUYWULJRSPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol: Product Overview


4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol (CAS 5530-29-0), commonly referred to as 2-Desamino 2-Chloro Norepinephrine, is a synthetic catecholamine derivative with the molecular formula C₈H₉ClO₃ and a molecular weight of 188.61 g/mol. It is structurally characterized as a benzene-1,2-diol core substituted at the 4-position with a 2-chloro-1-hydroxyethyl group . This compound is not an endogenously active neurotransmitter but is primarily categorized and supplied as a specified impurity or related substance of the catecholamine drug norepinephrine (noradrenaline) . As a reference standard, it is utilized in pharmaceutical quality control (QC) and analytical method development to ensure the purity, safety, and efficacy of norepinephrine active pharmaceutical ingredients (APIs) and drug products.

Designated norepinephrine impurity reference standard
HPLC and LC-MS/MS analytical method validation
Enantiomer-specific chiral standard for method development

4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol: Critical Substituent Role


Generic substitution within the catecholamine class is inherently risky due to the profound impact of even minor structural modifications on pharmacological activity and analytical behavior. The replacement of the primary amine with a chlorine atom in 2-Desamino 2-Chloro Norepinephrine eliminates the basic nitrogen center critical for binding to adrenergic receptors [1]. This structural change fundamentally alters the molecule's charge state, hydrophilicity, and hydrogen-bonding capacity compared to active neurotransmitters like norepinephrine or dopamine. Consequently, the compound cannot be used interchangeably with other catecholamine analogs in biological assays, as its lack of receptor activity precludes it from serving as an active pharmacological agent. Its specific value is as a discrete chemical entity for analytical identification, requiring a precise, well-characterized reference material for chromatographic methods, where a different impurity or analog would present a different retention time and mass spectrum, invalidating the analytical method [2].

Non-interchangeable with catecholamine analogs
Chlorine substitution removes the basic amine, fundamentally altering analytical retention and receptor binding; cannot serve as active comparator or substitute in bioassays.
Different impurity profiles invalidate methods
Other norepinephrine impurities (e.g., Impurity 13, Impurity F) exhibit distinct retention times and mass spectra; substitution would lead to inaccurate peak identification and method failure.

4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol: Analytical Procurement Evidence


No Basic Amine Group vs. Norepinephrine

The primary structural differentiation of 4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol from its parent compound, norepinephrine, is the replacement of the primary amine (-NH₂) on the ethyl side chain with a chlorine substituent (-Cl) . This substitution results in a calculated molecular formula of C₈H₉ClO₃ and an exact monoisotopic mass of 188.024 g/mol, compared to C₈H₁₁NO₃ and 169.074 g/mol for norepinephrine [1]. The absence of the basic amine group means the compound has a significantly lower predicted isoelectric point and will remain neutral under basic HPLC mobile phase conditions where norepinephrine (pKa ~8.5) would be ionized. This fundamental difference in charge state and mass provides the basis for its separation and identification as a distinct impurity peak in chromatographic purity assays.

Structural identity
Class-level
Mass shift +18.95 Da
Formula C₈H₉ClO₃ vs C₈H₁₁NO₃
Chlorine-for-amine substitution defines unique chromatographic and mass spectrometric signature
Basis for peak identification; differentiates from parent drug
Pharmaceutical Analysis Reference Standards Structural Characterization Catecholamine

Chiral Purity for (R)-Enantiomer Standards

The 2-chloro-1-hydroxyethyl substituent contains a chiral center at the benzylic carbon, giving rise to (R)- and (S)-enantiomers. Commercially available reference standards of high purity often specify the enantiomeric form, such as (R)-4-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol . While specific, quantified enantiomeric excess (ee%) values for this compound are not publicly available from authoritative databases, the synthesis of analogous ring-chlorinated norepinephrines was reported to achieve enantiomeric purities above 96% ee through well-defined hydrogenation conditions with a chiral auxiliary [1]. For the target compound, the procurement of a standard with a defined and certified chiral purity is critical, as the two enantiomers would exhibit identical mass spectra but could be separable by chiral HPLC, making the enantiomerically pure standard essential for method validation.

Chiral standard
Data to verify
(R)-enantiomer available
Analogous compounds >96% ee
Enantiomer-specific procurement is critical for chiral method validation
No direct ee% data for CAS 5530-29-0; verify vendor certification
Chiral Chromatography Enantiomeric Purity Reference Standards Method Validation

Designated Norepinephrine Impurity & Regulatory Role

This compound is explicitly designated as a norepinephrine impurity (variably listed as Impurity 14, 35, or 60 by different pharmacopeial standard suppliers) . Its CAS number (5530-29-0) is consistently linked to this impurity profile. The primary quantitative data driving its procurement is its certified purity, typically ≥95% as determined by HPLC [1]. This differentiates it from other norepinephrine impurities, like Impurity 13 (CAS N/A) or Impurity F (a different structural class), each of which requires its own specific analytical marker. The use of this specific, high-purity reference standard is mandatory for the validation of analytical methods per ICH Q2(R1) guidelines to ensure that the impurity can be accurately and precisely quantified in drug substance batches.

Impurity designation
Specification review
Designated impurity for norepinephrine
Purity ≥95% (HPLC)
Regulatory-compliant impurity profiling in QC methods
Confirm identity via CAS 5530-29-0 and CoA
Pharmaceutical Impurity Quality Control Pharmacopeial Standard Regulatory Compliance

4-(2-Chloro-1-hydroxyethyl)-1,2-benzenediol: Application Scenarios


HPLC Method for Norepinephrine Purity

This compound is the definitive reference standard for identifying and quantifying the specific 2-desamino-2-chloro impurity in norepinephrine APIs. Its distinct molecular mass and polarity, stemming from the Cl-for-NH₂ substitution, guarantee a unique retention time in a validated HPLC method . An analytical chemist would spike a known concentration of this standard (purity ≥95%) into a sample matrix to confirm the system's ability to resolve this impurity from the norepinephrine peak and other related substances, thereby satisfying ICH Q2(R1) requirements for specificity and accuracy [1].

LC-MS/MS Impurity Identity Confirmation

The unique monoisotopic mass (188.024 g/mol) and characteristic chlorine isotope pattern ([M+H]⁺ ions at m/z 189 and 191 in a 3:1 ratio) provide a specific mass spectrometric signature . This standard is used to tune and calibrate LC-MS/MS instruments to selectively monitor for this impurity in complex drug product matrices, ensuring that the correct precursor-to-product ion transition is used for multiple reaction monitoring (MRM). A generic catecholamine impurity standard would lack this diagnostic chloride isotope pattern, potentially leading to false-positive or false-negative identification.

Chiral Purity Verification of Norepinephrine Derivatives

For research groups focused on synthesizing enantiomerically pure catecholamine derivatives, the (R)-enantiomer of this compound serves as a key intermediate or a chiral standard . A chiral HPLC method, validated using this standard, can be used to determine the enantiomeric excess (ee%) of a newly synthesized batch, ensuring that the desired enantiomer exceeds a target specification (e.g., >96% ee), as demonstrated in analogous synthetic pathways [1]. This is crucial where the biological activity is enantiospecific.

Application
Selection Property
Validation Focus
HPLC Purity Analysis
Unique retention time and polarity from Cl substitution
Specificity and accuracy per ICH Q2(R1)
LC-MS/MS Identification
Diagnostic chlorine isotope pattern and exact mass
MRM transition specificity; avoid false positives
Chiral Purity Verification
Enantiomer-specific (R)-form standard
Enantiomeric excess determination and chiral HPLC method validation
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